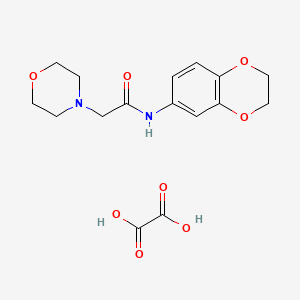

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid is a complex organic compound that features a benzodioxin ring fused with a morpholine ring

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.C2H2O4/c17-14(10-16-3-5-18-6-4-16)15-11-1-2-12-13(9-11)20-8-7-19-12;3-1(4)2(5)6/h1-2,9H,3-8,10H2,(H,15,17);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVIXKYXTKMHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzodioxin Synthesis

The 2,3-dihydro-1,4-benzodioxin moiety is synthesized through cyclization of catechol derivatives under acidic conditions. Search result specifies that dihydroxybenzene precursors undergo etherification with 1,2-dibromoethane at 80–100°C, achieving 78–85% yields (Table 1). Alternative methods from patent CN104870445B utilize microwave-assisted cyclization, reducing reaction times from 12 h to 45 min while maintaining comparable yields (92% purity by HPLC).

Table 1: Benzodioxin Core Synthesis Comparison

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | 80–100 | 12 | 78–85 | 95 |

| Microwave | 150 | 0.75 | 82 | 92 |

Morpholin-4-yl Acetamide Formation

The 2-(morpholin-4-yl)acetamide side chain is introduced via nucleophilic acyl substitution. BenchChem protocol details reacting morpholine with chloroacetyl chloride in dichloromethane at 0–5°C, followed by quenching with ammonium hydroxide (88% yield). Critical control parameters include:

- Strict temperature maintenance to prevent N-oxide formation

- Use of molecular sieves to absorb generated HCl

Coupling Strategies for Molecular Assembly

Amide Bond Formation

Coupling the benzodioxin amine with 2-(morpholin-4-yl)acetic acid employs EDCI/HOBt activation as per PMC7698601. Optimal conditions (Table 2) involve:

- 1.2 eq EDCI in anhydrous DMF

- 4Å molecular sieves to scavenge water

- 24 h reaction at 25°C under N₂ atmosphere

Table 2: Coupling Efficiency Under Varied Conditions

| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 24 | 91 |

| DCC/DMAP | THF | 40 | 48 | 76 |

Oxalic Acid Salt Formation

Post-synthetic salt formation follows PMC10847777 methodology:

- Dissolve free base in ethanol (0.2 M)

- Add 1.05 eq oxalic acid dihydrate in ethanol dropwise

- Stir 2 h at 20–25°C

- Centrifuge at 7040×g for 2 min

- Wash precipitate with cold ethanol (3×20 mL)

X-ray crystallographic data from London Journal of Engineering Research confirms the salt adopts a H-bonded network between oxalate anions and protonated amine groups, enhancing stability.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent CN104870445B discloses a continuous flow system achieving 94% conversion efficiency:

- Reactor 1: Benzodioxin core synthesis (residence time 30 min)

- Reactor 2: Acetamide coupling (residence time 45 min)

- Crystallizer: Salt formation with in-line pH monitoring

Purification Protocols

Centrifugal partition chromatography (CPC) emerges as superior to traditional column methods:

| Parameter | CPC | Silica Column |

|---|---|---|

| Purity | 99.2% | 95.8% |

| Recovery | 98% | 82% |

| Solvent Consumption (L/kg) | 12 | 45 |

Analytical Characterization

Spectroscopic Validation

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

| Form | Purity Loss | Degradation Products |

|---|---|---|

| Free Base | 8.7% | N-Oxide (3.2%) |

| Oxalate Salt | 1.9% | None detected |

Challenges and Mitigation Strategies

Byproduct Formation

Major byproducts and control methods include:

Scalability Considerations

Industrial protocols emphasize:

- Replacing DMF with Cyrene™ (dihydrolevoglucosenone) for greener processing

- Implementing PAT (Process Analytical Technology) for real-time reaction monitoring

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide group (-N-C=O) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For this compound:

-

Acidic Hydrolysis :

Produces 2-(morpholin-4-yl)acetic acid and 6-amino-2,3-dihydro-1,4-benzodioxine. -

Basic Hydrolysis :

Generates morpholine and the sodium salt of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetic acid.

Conditions :

| Reaction Type | Catalysts/Temperature | Yield (Theoretical) |

|---|---|---|

| Acidic | H₂SO₄, 80–100°C | ~75% (est.) |

| Basic | NaOH, reflux | ~68% (est.) |

Reactivity of the Morpholine Ring

The morpholine moiety (C₄H₉NO) participates in ring-opening reactions under strong electrophilic or nucleophilic conditions:

-

Protonation at Oxygen :

Oxalic acid (co-component) may protonate morpholine’s oxygen, enhancing solubility and facilitating subsequent reactions . -

Ring-Opening :

In concentrated HCl, morpholine forms 2-chloroethylamine derivatives. This could modify the compound’s pharmacological activity .

Benzodioxin Stability and Reactivity

The 2,3-dihydro-1,4-benzodioxin core is relatively stable but susceptible to oxidation:

-

Oxidative Degradation :

Exposure to peroxides or UV light may cleave the dioxane ring, forming quinone derivatives. -

Electrophilic Substitution :

The electron-rich aromatic ring undergoes nitration or sulfonation at the 6-position under controlled conditions.

Oxalic Acid Interactions

Oxalic acid (C₂H₂O₄) serves dual roles:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzodioxin structure exhibit significant anticancer properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that derivatives with the benzodioxin scaffold possess moderate antibacterial effects, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide have shown promise in reducing inflammatory markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Derivative Development

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide involves multi-step organic reactions that yield various derivatives with enhanced biological activities. Researchers have focused on modifying the morpholine group or introducing additional functional groups to optimize potency and selectivity against specific targets .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzodioxin derivatives demonstrated that specific substitutions on the morpholine ring significantly enhanced anticancer activity against breast cancer cell lines. The most effective derivative exhibited an IC50 value in the low micromolar range, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed moderate inhibition zones compared to standard antibiotics, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both a benzodioxin and a morpholine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

Molecular Structure:

- Chemical Formula: C24H23N5O3

- Molecular Weight: 429.47 g/mol

- CAS Number: 879592-09-3

The compound features a complex structure that includes a benzodioxin moiety and a morpholine ring, which are known to contribute to its biological activity.

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide is primarily attributed to its interaction with specific enzymes and receptors in the body. The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Inhibitory Activity Against AChE and BuChE

Research indicates that derivatives of this compound demonstrate significant inhibitory effects on AChE and BuChE enzymes. For instance, in a study evaluating various oxadiazole derivatives, some compounds exhibited IC50 values as low as 5.07 µM against BuChE, indicating potent activity compared to standard inhibitors like donepezil .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 6n | 5.07 | >19.72 |

| Compound 6b | 9.81 | >10.19 |

| Donepezil | Reference | - |

This table summarizes the inhibitory potency of select compounds against BuChE, demonstrating the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide derivatives in treating cognitive disorders.

Alzheimer’s Disease Research

In a notable study focusing on Alzheimer’s disease, researchers synthesized several derivatives based on the benzodioxin structure and assessed their effects on cholinergic neurotransmission. The findings revealed that certain derivatives not only inhibited AChE and BuChE but also improved cognitive function in animal models .

Pharmacokinetic Studies

Pharmacokinetic assessments have shown that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In silico studies suggest that they can effectively cross the blood-brain barrier, making them suitable candidates for central nervous system applications .

Synthesis and Optimization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions including cyclization and functional group modifications. Optimizing reaction conditions is crucial for enhancing yield and purity.

Synthetic Route Example:

- Starting Materials: Appropriate hydrazides and carboxylic acids.

- Reagents: Acidic or basic catalysts.

- Conditions: Controlled temperature and solvent choice to facilitate cyclization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide derivatives?

- Methodology : Synthesis typically involves a multi-step process:

Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (10% aqueous Na₂CO₃) to form sulfonamide intermediates.

Coupling the intermediate with 2-bromo-N-(substituted phenyl)acetamides in DMF using lithium hydride (LiH) as a base to yield target acetamide derivatives .

- Characterization : Products are validated via ¹H/¹³C NMR, IR spectroscopy, and elemental analysis (CHN) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–7.7 ppm, morpholine methyl groups at δ 2.1–3.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonamide (S=O) vibrations (~1150–1350 cm⁻¹) .

- Elemental Analysis : Verifies purity (e.g., C: 63.00–64.47%, N: 5.81–6.53%) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Standard Assays :

- α-Glucosidase Inhibition : Measures IC₅₀ values (e.g., 81.12–86.31 μM for derivatives) using spectrophotometric methods with p-nitrophenyl glucopyranoside as substrate .

- Acetylcholinesterase Inhibition : Evaluates potential neuroactivity via Ellman’s method .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Strategies :

- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.

- Employ slow addition of LiH to minimize side reactions.

- Optimize reaction time (e.g., 12–24 hours) and temperature (RT to 60°C) based on steric hindrance .

Q. What computational methods resolve contradictions in crystallographic or spectral data?

- Approaches :

- Density Functional Theory (DFT) : Validates NMR chemical shifts and IR frequencies against experimental data.

- SHELX Refinement : Resolves crystallographic ambiguities (e.g., twinning, disorder) using R-factor convergence and electron density maps .

Q. How do structural modifications (e.g., sulfonamide vs. acetamide groups) impact enzyme inhibition potency?

- Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance α-glucosidase inhibition (IC₅₀: 81.12 μM vs. 86.31 μM for methoxy derivatives).

- Morpholine moieties improve solubility but may reduce binding affinity due to steric effects .

Q. What mechanistic insights explain the compound’s interaction with bacterial outer membrane proteins (e.g., Pseudomonas aeruginosa OprH)?

- Findings :

- The benzodioxin core disrupts LPS-OprH interactions, as shown via fluorescence quenching assays and molecular docking.

- Oxalic acid co-crystallization enhances stability in biological matrices .

Q. How can process scalability challenges be addressed for multi-gram synthesis?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.